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Compound Focus: Diamminesilver(1+)

CAS No.: 16972-61-5

Cat. No.: S614458

Reference |

Compound /| Complex Description Ag-N Bond Length (A)

Source
Bis[diamminesilver(l)] 5-nitroisophthalate 2.088(4) - 2.112(5) [1]
monohydrate [1]
Diammine silver(l) sulfate [2] ~2.11 (from structure [2]

redetermination)

Experimental Protocol for Determining Structure

The data in the table above is primarily obtained through X-ray crystallography. Here is a detailed

breakdown of the general experimental methodology as used in the studies cited:

e Crystal Growth: Single crystals of the diamminesilver(l) complex are grown, often by slow
evaporation of an ammoniacal solution containing the silver salt and the coordinating anion [1].

¢ Data Collection: A single-crystal X-ray diffractometer is used. The crystal is mounted and exposed to
X-rays (e.g., Mo Ka radiation) to collect diffraction data. An absorption correction is typically applied
[1].

¢ Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure.
This involves using direct methods and least-squares refinement against the collected structure
factors. Software such as SHELXS97 and SHELXL97 are standard in the field [1]. The positions of all
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atoms, including hydrogen atoms, are located and refined to obtain the final molecular geometry,
including precise bond lengths and angles.

The following diagram illustrates this experimental workflow.
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Experimental workflow for determining Ag-N bond length via X-ray crystallography.
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Factors Influencing Ag-N Bond Parameters

The Ag-N bond length is not a fixed value and can be subtly affected by several factors in the solid state:

e Secondary Interactions: The nearly linear [Ag(NHs)2]* cation can be slightly bent due to weak
coordination between the silver ion and oxygen atoms from nearby anions or water molecules. For
example, in the 5-nitroisophthalate structure, Ag---O interactions as weak as 2.725 A and 2.985 A
were observed, which influences the overall geometry [1].

¢ Angular Deviation: As a result of these secondary interactions, the N-Ag-N bond angle can deviate
from the ideal 180°. Angles of 169.90° and 174.05° have been reported, and this bending can slightly
affect the Ag-N bond length [1] [2].

e Cation-Cation Interactions: In some structures like silver(l) sulfate, the [Ag(NHs)2]* cations form
metal-over-metal stacks in the crystal lattice, with Ag---Ag distances as short as 3.200 A. These close
contacts can influence the electron density and, consequently, the observed NMR parameters and
potentially the bond lengths [3] [2].

Supplementary Characterization Technique

Besides X-ray crystallography, Solid-State NMR Spectroscopy is a powerful technique to characterize

these complexes.

e 199Ag CP/IMAS NMR: This method can analyze the silver environment in the solid state, providing
information such as shielding anisotropy. For linear [Ag(NHs)2]* complexes, the anisotropy is typically
in the range of 1500-1600 ppm [3].

e Coupling Constants: The same technique can measure the indirect spin-spin coupling constant
between silver and nitrogen nuclei (1J(:°°Ag,**N)), which for these complexes is found to be in the
range of 60-65 Hz [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Bis[diamminesilver(l)] 5-nitroisophthalate monohydrate - PMC [pmc.ncbi.nim.nih.gov]

© 2026 Smolecule. All rights reserved. 3/4 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2983872/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2983872/
https://colab.ws/articles/10.1524%2Fzkri.1992.201.3-4.207
https://www.academia.edu/26180513/Solid_state109Ag_CP_MAS_NMR_spectroscopy_of_some_diammine_silver_I_complexes
https://colab.ws/articles/10.1524%2Fzkri.1992.201.3-4.207
https://www.academia.edu/26180513/Solid_state109Ag_CP_MAS_NMR_spectroscopy_of_some_diammine_silver_I_complexes
https://www.academia.edu/26180513/Solid_state109Ag_CP_MAS_NMR_spectroscopy_of_some_diammine_silver_I_complexes
https://www.smolecule.com/products/s614458?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2983872/
https://www.smolecule.com/products/s614458?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

2. Redetermination of the crystal structure of diammine silver... | CoLab [colab.ws]

3. (PDF) Solid-state109 Ag CP/MAS NMR spectroscopy of some... [academia.edu]

To cite this document: Smolecule. [Ag-N Bond Lengths in Selected Diamminesilver(l) Complexes].

Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b614458#ag-n-

bond-length-in-diamminesilver-1-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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